![molecular formula C18H18N6O3S B2721560 2-[[6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone CAS No. 891122-51-3](/img/structure/B2721560.png)
2-[[6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[[6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone” is a complex organic molecule. It has a molecular formula of C13H10N6O3S and an average mass of 330.322 Da . The molecule contains several functional groups, including a nitrophenyl group, a triazolopyridazine ring, and a sulfanyl group attached to a piperidine ring .
Aplicaciones Científicas De Investigación
Anti-Diabetic Applications
The compound is a part of a family synthesized for their potential as anti-diabetic medications, particularly through Dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities. These compounds exhibit excellent antioxidant and insulinotropic activity, suggesting their utility in managing diabetes mellitus. The synthesis process and evaluation of these derivatives highlight their promising therapeutic potential in diabetes treatment through enhancing insulin secretion and providing antioxidant benefits (Bindu, Vijayalakshmi, & Manikandan, 2019).
Anti-Asthmatic and Anti-Inflammatory Activities
Another research avenue explores its role in synthesizing compounds with the ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction, indicating potential anti-asthmatic activities. These findings suggest its utility in developing treatments for asthma and other respiratory diseases, demonstrating the compound's versatility in drug development for respiratory conditions (Kuwahara, Kawano, Kajino, Ashida, & Miyake, 1997).
Antimicrobial and Antioxidant Properties
Further studies have synthesized novel derivatives showing significant antimicrobial activity against various microorganisms, including bacteria and fungi. This suggests its potential in developing new antimicrobial agents. Additionally, some derivatives have demonstrated notable antioxidant activity, indicating their potential use in combating oxidative stress-related diseases (Suresh, Lavanya, & Rao, 2016).
Potential in Antitumor Therapies
The compound's derivatives have also been explored for their antitumor activities, indicating its potential application in cancer treatment. These studies provide a foundation for further research into the compound's utility in oncology, highlighting the broad spectrum of its therapeutic applications (Lunt, Newton, Smith, Stevens, Stevens, Straw, Walsh, Warren, Fizames, & Lavelle, 1987).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Similar compounds have been found to intercalate dna , suggesting that this compound may also interact with DNA or other cellular components to exert its effects.
Biochemical Pathways
Based on the diverse pharmacological activities of similar compounds , it can be inferred that this compound may affect multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
Similar compounds have been found to exhibit diverse pharmacological activities , suggesting that this compound may have a variety of molecular and cellular effects.
Propiedades
IUPAC Name |
2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3S/c25-17(22-9-2-1-3-10-22)12-28-18-20-19-16-8-7-15(21-23(16)18)13-5-4-6-14(11-13)24(26)27/h4-8,11H,1-3,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCOKCHRNHCWPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2721477.png)
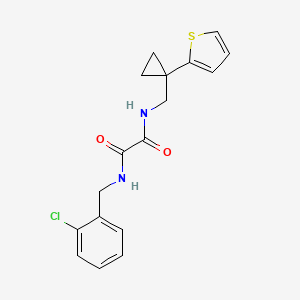
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2721482.png)
![4-[butyl(methyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2721484.png)
![N-(4-ethylphenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2721485.png)
![N-[4-[2-(Methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2721486.png)

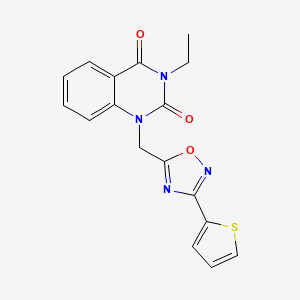
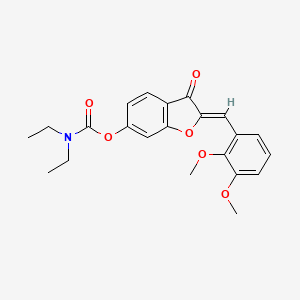
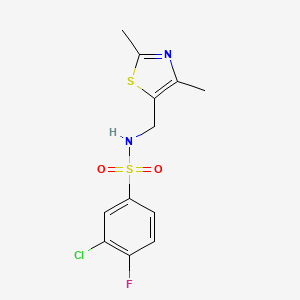
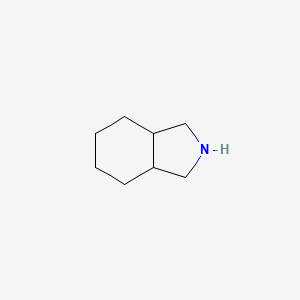
![Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2721495.png)
![4-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2721499.png)
![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)prop-2-enamide](/img/structure/B2721500.png)